3-PHENOXY-5-(3-PYRIDYLOXY)ANILINE
Description
3-Phenoxy-5-(3-pyridyloxy)aniline is an aromatic amine derivative featuring two distinct oxygen-linked substituents: a phenoxy group at position 3 and a pyridyloxy group at position 5 of the aniline ring. This compound’s structure combines the electron-donating properties of the phenoxy group with the electron-withdrawing and coordination capabilities of the pyridyloxy moiety, making it a candidate for applications in pharmaceuticals, agrochemicals, or ligand design.
Properties
IUPAC Name |
3-phenoxy-5-pyridin-3-yloxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c18-13-9-16(20-14-5-2-1-3-6-14)11-17(10-13)21-15-7-4-8-19-12-15/h1-12H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAYYEJJCOXXGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)N)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenoxy-5-(3-pyridyloxy)aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of 3-phenoxy-5-(3-pyridyloxy)aniline may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-Phenoxy-5-(3-pyridyloxy)aniline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or N-oxides
Reduction: Formation of amines or hydroxylamines
Substitution: Electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂)
Major Products
Oxidation: Quinones or N-oxides
Reduction: Amines or hydroxylamines
Substitution: Halogenated derivatives
Scientific Research Applications
3-Phenoxy-5-(3-pyridyloxy)aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-phenoxy-5-(3-pyridyloxy)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(Pyridin-3-yloxy)-5-(trifluoromethyl)aniline (CAS 946773-42-8)
- Molecular Formula : C₁₂H₉F₃N₂O
- Molar Mass : 254.21 g/mol
- Key Features :
- Comparison: The trifluoromethyl group enhances electron-withdrawing effects, increasing stability and resistance to oxidation compared to 3-Phenoxy-5-(3-pyridyloxy)aniline. The pyridyloxy group’s position (2 vs. 5) may alter steric hindrance and binding affinity in coordination chemistry applications.
3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline (CAS 832741-23-8)
- Molecular Formula : C₁₃H₉F₃N₂O₃
- Molar Mass : 298.22 g/mol
- Key Features: Substituents: Nitro (-NO₂) at position 3, trifluoromethylphenoxy at position 4.
- Comparison: The nitro group introduces strong electron-withdrawing effects, making this compound more reactive in reduction reactions than 3-Phenoxy-5-(3-pyridyloxy)aniline. Phenoxy vs. trifluoromethylphenoxy substituents: The latter increases hydrophobicity and may influence bioavailability.
4-(2-Naphthyloxy)-3-(trifluoromethyl)aniline (CAS 71311-90-5)
- Molecular Formula: C₁₇H₁₂F₃NO
- Molar Mass : 303.28 g/mol
- Key Features :
- Trifluoromethyl at position 3 vs. phenoxy at position 3: The former enhances thermal stability but may reduce aromatic ring reactivity.
Comparative Data Table
Key Research Findings
- Electron Effects: Pyridyloxy and trifluoromethyl groups enhance electron withdrawal, stabilizing intermediates in synthesis but may reduce nucleophilic aromatic substitution reactivity compared to simple phenoxy groups .
- Synthetic Challenges: Compounds with nitro or trifluoromethyl groups often require stringent reaction conditions (e.g., anhydrous environments) to avoid side reactions, whereas phenoxy derivatives are more tolerant of aqueous conditions .
- Applications : Pyridyloxy-substituted anilines are explored as ligands in catalysis, while trifluoromethyl analogs are prioritized in agrochemicals due to their resistance to metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
